molecular formula C21H22N4O3S B6545355 N-(3,5-dimethylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 946327-09-9

N-(3,5-dimethylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6545355
CAS No.: 946327-09-9
M. Wt: 410.5 g/mol
InChI Key: FTPOGPUIUATXSR-UHFFFAOYSA-N
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Description

This compound is a thiazole-acetamide derivative characterized by a central 1,3-thiazol-4-yl core linked to an acetamide group substituted with a 3,5-dimethylphenyl moiety. The 2-position of the thiazole ring is further functionalized with a carbamoylurea group derived from 2-methoxyaniline. This structure combines lipophilic (3,5-dimethylphenyl), hydrogen-bonding (carbamoylurea), and aromatic (2-methoxyphenyl) features, making it a candidate for pharmacological applications, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-13-8-14(2)10-15(9-13)22-19(26)11-16-12-29-21(23-16)25-20(27)24-17-6-4-5-7-18(17)28-3/h4-10,12H,11H2,1-3H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPOGPUIUATXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H23N5O3S
  • Molecular Weight : 425.5 g/mol
  • IUPAC Name : this compound

The compound exhibits multiple mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can inhibit specific enzymes involved in cancer progression and inflammation .
  • Antioxidant Properties : Studies have shown that related compounds can protect against oxidative stress by enhancing the expression of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in cellular defense mechanisms .
  • Cellular Protection : The compound has demonstrated cytoprotective effects in cell models exposed to toxic agents, reducing DNA damage and preserving mitochondrial integrity .

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiazole derivatives, including the compound . For instance:

  • Study on Colon Fibroblasts : A study investigated the protective effects of a structurally similar compound against carcinogen-induced damage in CCD-18Co colon fibroblast cells. Results showed that pretreatment with the compound significantly reduced DNA strand breaks and mitochondrial dysfunction caused by exposure to 4-nitroquinoline 1-oxide (4NQO) .
TreatmentDNA Damage (Micronuclei Count)Mitochondrial Membrane Potential Loss (%)
Control15040
4NQO30070
Compound10030

Anti-inflammatory Effects

Thiazole derivatives have also been explored for their anti-inflammatory properties:

  • Inflammation Model Study : In a model of induced inflammation, compounds similar to this compound were shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .

Toxicity and Safety Profile

While the biological activity is promising, it is essential to assess the toxicity of this compound:

  • Cytotoxicity Assays : Preliminary cytotoxicity assays indicate that at therapeutic concentrations, the compound exhibits low toxicity towards normal cells while selectively targeting cancerous cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of structurally analogous compounds, emphasizing substituent variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application References
N-(3,5-Dimethylphenyl)-2-(2-{[(2-Methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide (Target) C₂₁H₂₂N₄O₃S 422.49 3,5-Dimethylphenyl, 2-methoxyphenyl carbamoyl Not explicitly reported (assumed enzyme inhibition)
2-(2-{[(4-Chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-Methoxyphenyl)ethyl]acetamide (BE49492) C₂₁H₂₁ClN₄O₃S 444.93 4-Chlorophenyl carbamoyl, 2-methoxyphenethyl Not reported (structural analog)
N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) C₁₅H₂₀N₂O₄ 292.33 2,6-Dimethylphenyl, oxazolidinyl Fungicide
2-Cyano-2-[2-(4-Methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) C₁₆H₁₅N₅O₃S 357.38 4-Methoxyphenyl hydrazine, sulfamoylphenyl Synthetic intermediate
N-(2-Chloro-4-sulfamoylphenyl)-2-[[1-(3,5-Dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide C₂₂H₂₀ClN₃O₄S₃ 522.06 Chlorophenyl-sulfamoyl, 3,5-dimethylbenzenesulfonyl Elastase inhibition

Key Findings

Oxadixyl () replaces the thiazole core with an oxazolidinone ring, reducing aromaticity but increasing hydrolytic stability, which explains its use as a fungicide . Compound 13b () substitutes the thiazole ring with a cyano-hydrazine moiety, significantly altering polarity (IR: νmax 2214 cm⁻¹ for C≡N) and reducing molecular weight .

Biological Activity

  • Elastase inhibition is observed in compounds like N-(2-chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide (IC₅₀ = 0.8 µM), suggesting that sulfonamide and benzodiazole groups enhance enzyme binding .
  • BE49492 ’s 2-methoxyphenethyl chain may mimic natural substrates in receptor interactions, though activity data are unavailable .

Synthetic Methodologies

  • Diazonium salt coupling () is a common route for introducing arylhydrazine groups, as seen in 13a–e, yielding >90% purity .
  • Thiazole-acetamide derivatives like the target compound are typically synthesized via sequential Ullmann coupling and carbamoylation .

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